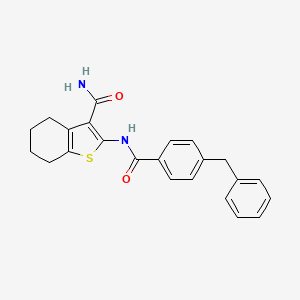

2-(4-benzylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-[(4-benzylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O2S/c24-21(26)20-18-8-4-5-9-19(18)28-23(20)25-22(27)17-12-10-16(11-13-17)14-15-6-2-1-3-7-15/h1-3,6-7,10-13H,4-5,8-9,14H2,(H2,24,26)(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPISHECOGHYYKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-benzylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves several steps. One common method includes the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, is another significant method for synthesizing thiophene derivatives . Industrial production methods often involve the use of catalytic processes and optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

2-(4-benzylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve the use of halogenating agents and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent . In material science, thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Additionally, it has applications in industrial chemistry as a corrosion inhibitor .

Mechanism of Action

The mechanism of action of 2-(4-benzylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as a modulator of amyloid beta aggregation, which is relevant in the context of neurodegenerative diseases like Alzheimer’s . The compound’s structure allows it to interact with various enzymes and receptors, influencing biological processes at the molecular level .

Comparison with Similar Compounds

Table 1: Comparison of Key Analogues

Key Structural and Functional Differences

- Substituent Effects : The 4-benzylbenzamido group in the target compound confers higher lipophilicity (logP ≈ 4.2) compared to methoxy or methylphenyl derivatives (logP ≈ 3.0–3.5), enhancing blood-brain barrier penetration .

- Biological Targets : While the benzyl derivative shows broad-spectrum anticancer activity, the 3,4,5-trimethoxybenzamido analogue specifically inhibits tyrosinase, suggesting substituent-dependent target selectivity .

- Synthetic Accessibility: Azomethine derivatives (e.g., Schiff bases) are synthesized in ethanol under reflux, whereas acylated derivatives require harsher conditions (e.g., DMSO/acetic acid) .

Research Findings and Clinical Potential

- Anticancer Activity : The 4-benzylbenzamido derivative outperforms fluorophenyl and methoxy analogues in PASS predictions, with Pa scores > 0.8 for leukemia and colon cancer .

- Antimicrobial Activity : Analogues with electron-withdrawing groups (e.g., 4-chlorobenzylidene) exhibit superior antibacterial activity, whereas electron-donating groups (e.g., methoxy) favor antifungal effects .

Biological Activity

The compound 2-(4-benzylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide represents a novel class of benzothiophene derivatives that have garnered interest due to their potential biological activities. This article explores the synthesis, biological activity, and therapeutic potential of this compound based on diverse research findings.

Chemical Structure

The structure of this compound can be represented as follows:

This molecular formula indicates the presence of a benzothiophene core with an amide functional group that is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available thiophene derivatives. The process may include:

- Formation of the Benzothiophene Core : Using cyclization reactions involving thiophene and appropriate aryl halides.

- Amidation : The introduction of the benzamido group through coupling reactions with benzoyl chloride or similar reagents.

Antioxidant Activity

Recent studies have demonstrated that derivatives of tetrahydrobenzo[b]thiophene exhibit significant antioxidant properties. In particular, compounds similar to this compound have shown antioxidant potency comparable to ascorbic acid in various assays .

Analgesic Activity

Research has indicated that derivatives of this compound possess analgesic effects. For instance, studies using the hot plate method on mice have shown that certain benzothiophene derivatives can significantly reduce pain responses compared to standard analgesics like metamizole .

Antimicrobial Activity

Emerging data suggest that compounds related to this compound exhibit antimicrobial properties against various bacterial strains. This activity is attributed to the structural features of the benzothiophene moiety which enhances membrane permeability and disrupts bacterial cell wall synthesis .

Case Studies

Several case studies have been conducted to evaluate the biological activities of similar compounds:

- Analgesic Efficacy : In a controlled study involving outbred white mice, a derivative exhibited a pain threshold increase of over 50% compared to control groups treated with saline .

- Antioxidant Evaluation : A comparative study assessed the total antioxidant capacity (TAC) using the phosphomolybdenum method. The results indicated that certain derivatives had TAC values significantly higher than those of common antioxidants .

- Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria showed that specific derivatives inhibited bacterial growth at concentrations as low as 10 µg/mL .

Research Findings Summary Table

Q & A

Q. What are the key parameters to optimize during the synthesis of 2-(4-benzylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide?

The synthesis involves multi-step reactions requiring precise control of:

- Temperature : Room temperature for coupling reactions, reflux for condensation steps .

- Solvents : Dichloromethane (DCM) for amide bond formation; ethanol for recrystallization .

- Catalysts : Acidic or basic catalysts (e.g., H₂SO₄ or NaHCO₃) to accelerate specific steps .

- Purification : Column chromatography (silica gel) for intermediates; HPLC for final compound purity validation .

Table 1 : Representative Synthesis Conditions

| Step | Solvent | Temperature | Catalyst | Yield Optimization Strategy |

|---|---|---|---|---|

| Amide Coupling | DCM | 0–25°C | DCC/DMAP | Slow addition of reagents |

| Cyclization | Toluene | 80–100°C | None | Nitrogen atmosphere |

| Final Purification | Ethanol/Water | RT | – | Gradient elution in HPLC |

Q. Which analytical techniques are critical for structural characterization?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm backbone connectivity and substituent positions .

- IR Spectroscopy : Identification of amide (C=O, N–H) and benzothiophene (C–S) functional groups .

- X-ray Crystallography : Resolves stereochemistry and crystal packing effects (if single crystals are obtainable) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula .

Q. How is preliminary biological activity screening conducted for this compound?

- In Vitro Assays :

- Enzyme inhibition (e.g., kinase or protease targets) using fluorogenic substrates .

- Cell viability assays (MTT or resazurin) in cancer or neuronal cell lines .

- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for target proteins .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies on this benzothiophene scaffold?

- Substituent Variation : Systematic modification of the 4-benzylbenzamido group to assess steric/electronic effects on activity .

- Computational Docking : Molecular dynamics simulations to predict binding modes with target proteins (e.g., COX-2 or β-secretase) .

- Metabolic Stability : Introduction of fluorine or methyl groups to enhance pharmacokinetic properties .

Table 2 : SAR Insights from Analogous Compounds

| Modification Site | Biological Impact | Reference |

|---|---|---|

| Benzyl group (4-position) | Increased lipophilicity → enhanced BBB penetration | |

| Carboxamide (3-position) | Hydrogen bonding critical for target affinity |

Q. How can contradictory data in biological activity reports be resolved?

- Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay protocols (e.g., ATP concentration in kinase assays) .

- Off-Target Profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify unintended interactions .

- Solubility/Purity Checks : Re-evaluate compound solubility in assay buffers and confirm purity via LC-MS .

Q. What computational methods support the design of derivatives with improved selectivity?

- Free Energy Perturbation (FEP) : Predicts binding energy changes upon substituent modification .

- Pharmacophore Modeling : Identifies essential interaction motifs (e.g., hydrogen bond acceptors in the benzothiophene core) .

- ADMET Prediction : Tools like SwissADME or pkCSM to optimize bioavailability and reduce toxicity .

Methodological Recommendations

- Synthetic Reproducibility : Document reaction atmosphere (e.g., inert gas for moisture-sensitive steps) and stoichiometric ratios .

- Data Triangulation : Combine crystallographic data (e.g., dihedral angles) with computational models to validate conformations .

- Controlled Biological Replicates : Use ≥3 independent experiments with statistical analysis (e.g., ANOVA) to ensure robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.